

Comparative Guide to the Structure-Activity Relationship of 2-Cyano-3-hydroxyquinoline Analogs

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Compound of Interest

Compound Name: 2-Cyano-3-hydroxyquinoline

Cat. No.: B095622

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This guide provides a comparative analysis of **2-cyano-3-hydroxyquinoline** analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information is compiled for researchers, scientists, and drug development professionals to facilitate an understanding of the key structural features influencing the biological activity of this class of compounds.

Anticancer Activity

The **2-cyano-3-hydroxyquinoline** scaffold is a key pharmacophore in the design of novel anticancer agents. Modifications to this core structure have been shown to significantly impact cytotoxic activity against various cancer cell lines.

Cytotoxicity Data

Several studies have evaluated the in vitro anticancer effects of **2-cyano-3-hydroxyquinoline** derivatives. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected analogs against different human cancer cell lines.



Compound ID	R Group	Cell Line	IC50 (μM)	Reference
4d	Phenylalanine methyl ester at C4	A549 (Lung Adenocarcinoma)	3.317 ± 0.142	[1]
MCF-7 (Breast Adenocarcinoma)	7.711 ± 0.217	[1]		
4e	Phenylalanine methyl ester at C4	A549 (Lung Adenocarcinoma)	4.648 ± 0.199	[1]
MCF-7 (Breast Adenocarcinoma)	6.114 ± 0.272	[1]		
Compound E	8-Nitro-7- quinolinecarbald ehyde	Caco-2 (Colorectal Carcinoma)	0.535	[2]
Compound D	7-(β-trans-(N,N-dimethylamino)et henyl)-8-nitroquinoline	Caco-2 (Colorectal Carcinoma)	0.929	[2]
Compound C	7-Methyl-8-Nitro- quinoline	Caco-2 (Colorectal Carcinoma)	1.871	[2]

Key SAR Insights for Anticancer Activity:

- The presence of an amine group at the C2 position and a cyano group at the C3 position are often crucial for potent anticancer activity.[1]
- The nature of the substituent at the C4 position significantly influences cytotoxicity. For instance, the incorporation of a phenylalanine methyl ester at C4 has demonstrated significant activity against A549 and MCF-7 cell lines.[1]



 Functionalization of the quinoline ring system can modulate cytotoxicity. For example, a nitroaldehyde derivative (Compound E) showed the highest cytotoxicity against Caco-2 cells compared to other derivatives in the same study.[2]

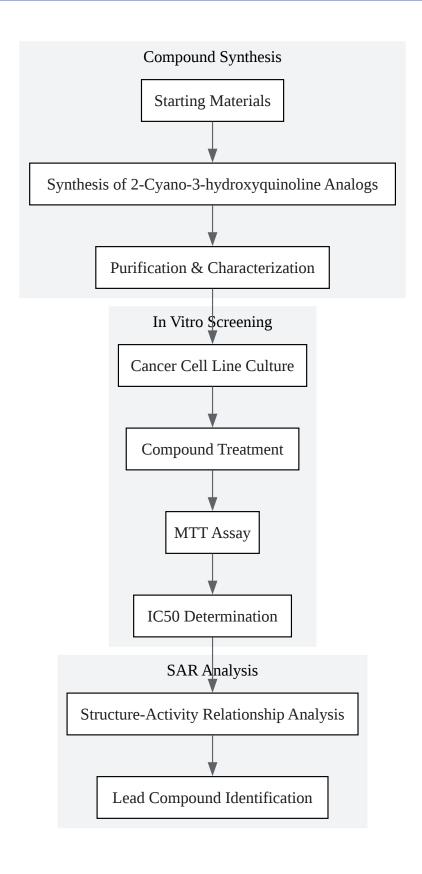
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the synthesized quinoline derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, Caco-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 10,000 cells per well and allowed to attach overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 1000 µg/mL) for a specified period (e.g., 24 hours).
 Stock solutions of the compounds are usually prepared in DMSO and diluted with the culture medium.
- MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours.
- Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Experimental Workflow for Anticancer Drug Screening





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Caption: Workflow for the synthesis, screening, and SAR analysis of novel anticancer compounds.

Enzyme Inhibition

Derivatives of the quinoline scaffold have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

α-Glucosidase and α-Amylase Inhibition

Certain 2-hydroxyquinoline analogs have demonstrated inhibitory activity against α -glucosidase and α -amylase, enzymes involved in carbohydrate metabolism. This suggests their potential as antidiabetic agents.

Compound	Target Enzyme	IC50 (μM)	Reference
6a-o (analogs)	α-Glucosidase	93.5 ± 0.6 to 575.6 ± 0.4	[3]
Acarbose (Standard)	α-Glucosidase	752.0 ± 2.0	[3]
7a	α-Amylase	104.30 ± 3.31	[3]
7a	α-Glucosidase	135.67 ± 2.80	[3]

Key SAR Insights for Enzyme Inhibition:

- The position and nature of substituents on the benzylidene ring of 2-hydroxyquinoline derivatives are crucial for their α-glucosidase inhibitory activity.[3]
- The hydroxyl group on the quinolone ring plays a critical role in the inhibitory activity against α -amylase and α -glucosidase.[3]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Analogs of the active metabolite of leflunomide, which possess a related chemical scaffold, have been synthesized and evaluated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.



A particularly promising compound, 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'- (trifluoromethyl)phenyl]propenamide, has demonstrated significant activity in arthritis models.[4]

Experimental Protocol: α-Glucosidase Inhibition Assay

- Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
- Incubation: The test compounds at various concentrations are pre-incubated with the α-glucosidase solution for a specific duration (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
- Reaction Initiation: The reaction is initiated by adding the pNPG solution to the enzymeinhibitor mixture.
- Reaction Termination: After a defined incubation period (e.g., 20 minutes), the reaction is stopped by adding a solution of sodium carbonate.
- Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
- Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined. Acarbose is commonly used as a positive control.

Signaling Pathway Inhibition



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Caption: Inhibition of DHODH by **2-cyano-3-hydroxyquinoline** analogs disrupts pyrimidine synthesis.

Conclusion



The **2-cyano-3-hydroxyquinoline** scaffold represents a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed that modifications at various positions of the quinoline ring system can significantly influence their biological activities, including anticancer and enzyme inhibitory effects. Further optimization of lead compounds based on these SAR insights holds promise for the discovery of more potent and selective drug candidates.

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